REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C(B([CH2:12][CH3:13])CC)C.[Br:14][C:15]1[C:16](I)=[C:17]2[CH:23]=[CH:22][N:21]([S:24]([C:27]3[CH:32]=[CH:31][C:30]([CH3:33])=[CH:29][CH:28]=3)(=[O:26])=[O:25])[C:18]2=[N:19][CH:20]=1>CN(C)C=O>[Br:14][C:15]1[C:16]([CH2:12][CH3:13])=[C:17]2[CH:23]=[CH:22][N:21]([S:24]([C:27]3[CH:32]=[CH:31][C:30]([CH3:33])=[CH:29][CH:28]=3)(=[O:25])=[O:26])[C:18]2=[N:19][CH:20]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(CC)CC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C)I
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen atmosphere at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |